molecular formula C9H17N3O2S B5500842 N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5500842
M. Wt: 231.32 g/mol
InChI Key: GLJMXRXRDGYSTH-UHFFFAOYSA-N
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Description

N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE typically involves the reaction of N,N-dimethyl enaminone with sulfonyl hydrazines. This reaction forms functionalized pyrazolines through the formation of new C=N and C–N bonds during consecutive reactions . The use of resinous, nontoxic, thermally stable, and cost-effective catalysts such as Amberlyst-70 can offer eco-friendly attributes and simplify the reaction workup .

Industrial Production Methods

Industrial production methods for pyrazole derivatives often involve multicomponent reactions (MCR) and one-pot processes, which are efficient and cost-effective. These methods are designed to maximize atomic efficiency and minimize waste, aligning with the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition-metal catalysts, photoredox catalysts, and various oxidizing and reducing agents. Reaction conditions often involve mild temperatures and the use of green solvents to ensure eco-friendly processes .

Major Products Formed

The major products formed from these reactions include pyrazolone, pyrazoline, and other substituted pyrazole derivatives, which have significant applications in medicinal chemistry and other fields .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

N-BUTYL-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is unique due to its specific substitution pattern and the presence of both butyl and dimethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-butyl-1,3-dimethylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3O2S/c1-4-5-6-10-15(13,14)9-7-12(3)11-8(9)2/h7,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJMXRXRDGYSTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CN(N=C1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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